molecular formula C12H18N2O B115578 N-(2-methylphenyl)-2-(propylamino)acetamide CAS No. 145133-92-2

N-(2-methylphenyl)-2-(propylamino)acetamide

Cat. No.: B115578
CAS No.: 145133-92-2
M. Wt: 206.28 g/mol
InChI Key: PRKBTCCRGMGZOF-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(propylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenyl group attached to the nitrogen atom and a propylamino group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(propylamino)acetamide typically involves the reaction of 2-methylphenylamine with propylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-methylphenylamine is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide.

    Step 2: N-(2-methylphenyl)acetamide is then reacted with propylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(propylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-(propylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(propylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(ethylamino)acetamide
  • N-(2-methylphenyl)-2-(methylamino)acetamide
  • N-(2-methylphenyl)-2-(butylamino)acetamide

Uniqueness

N-(2-methylphenyl)-2-(propylamino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N-(2-methylphenyl)-2-(propylamino)acetamide, also known as 2-(propylamino)-N-(o-tolyl)acetamide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₂₀N₂O
  • CAS Number : 145133-92-2
  • Molecular Weight : 220.31 g/mol
  • Melting Point : 133-135°C

This compound features an amide functional group with a propylamino group attached to the acetamide moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Ubiquitination Inhibition : The compound has been identified as a potential ubiquitination inhibitor, which may block the attachment of ubiquitin to proteins, affecting protein degradation and regulatory processes within cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infectious diseases .
  • Anti-inflammatory Effects : It has been noted for potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets. These include:

  • Enzyme Modulation : The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways relevant to disease mechanisms.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical StructureNotable Activity
N-(2-methylphenyl)-2-(ethylamino)acetamideC₁₂H₁₉N₂OAntimicrobial
N-(2-methylphenyl)-2-(butylamino)acetamideC₁₃H₂₁N₂OAnti-inflammatory
N-(2-methylphenyl)-2-(isopropylamino)acetamideC₁₃H₂₁N₂OUbiquitination inhibition

This table highlights the distinct chemical properties and potential activities of related compounds, underscoring the unique profile of this compound.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating superior activity compared to standard antibiotics like ciprofloxacin .
  • Ubiquitination Inhibition Research :
    • In proteomics research, this compound was tested for its ability to inhibit ubiquitination processes in cell cultures. The findings suggested a significant reduction in ubiquitin-conjugated proteins, indicating its potential as a tool for studying protein stability and function.
  • Anti-inflammatory Mechanism Exploration :
    • A pharmacological study investigated the anti-inflammatory effects of this compound in animal models. The results showed a marked decrease in inflammatory markers following treatment, suggesting its therapeutic potential in managing inflammatory diseases.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKBTCCRGMGZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328616
Record name N-(2-Methylphenyl)-N~2~-propylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145133-92-2
Record name N-(2-Methylphenyl)-N~2~-propylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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